Calcium pyrophosphate

Vue d'ensemble

Description

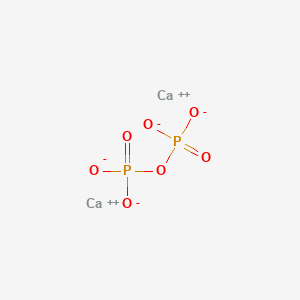

Calcium pyrophosphate (Ca2P2O7) is a chemical compound, an insoluble calcium salt containing the pyrophosphate anion . There are a number of forms reported: an anhydrous form, a dihydrate, Ca2P2O7·2H2O, and a tetrahydrate, Ca2P2O7·4H2O . Deposition of dihydrate crystals in cartilage are responsible for the severe joint pain in cases of calcium pyrophosphate deposition disease (pseudo gout) whose symptoms are similar to those of gout .

Synthesis Analysis

The synthesis of calcium pyrophosphate tetrahydrate can be achieved by reacting sodium pyrophosphate, Na4P2O7, with calcium nitrate, Ca(NO3)2, at carefully controlled pH and temperature . The dihydrate, sometimes termed CPPD, can be formed by the reaction of pyrophosphoric acid with calcium chloride . The anhydrous forms can be prepared by heating dicalcium phosphate .Molecular Structure Analysis

Calcium pyrophosphate has 3 polymorphs, α-, β-, and metastable γ . The stable tetrahydrate was originally reported to be rhombohedral but is now believed to be monoclinic . The dihydrate is triclinic, with hydrogen bonding between the two water molecules and hydrogen bonds to the O atoms on the anion .Chemical Reactions Analysis

The thermal dehydroxylation of calcium phosphate biomaterial CaHPO4 was investigated using non-isothermal thermogravimetry/differential thermal analysis and multi-peak fitting method . The degradation of CaHPO4 was observed between [425–490 °C] and leads to the formation of calcium pyrophosphate by condensation of orthophosphate groups .Physical And Chemical Properties Analysis

Calcium pyrophosphate is a white powder with a density of 3.09 g/cm3 . It is insoluble in water but soluble in HCl and nitric acids . Its melting point is 1,353 °C . The effectiveness of the DCPA material in various technological applications is largely based on its physicochemical properties such as texture, chemical composition, and particle size .Applications De Recherche Scientifique

Bioceramics

Calcium pyrophosphate is used in the creation of bioceramics . Ceramic samples based on β-calcium pyrophosphate (β-Ca2P2O7) are prepared from powders of γ-calcium pyrophosphate (γ-Ca2P2O7) with preset molar ratios Ca/P = 1, 0.975 and 0.95 using firing at 900, 1000, and 1100 °C . These ceramics based on calcium phosphates are widely used for bone defect treatment .

Rheumatology

In the field of rheumatology , calcium pyrophosphate is associated with a condition known as calcium pyrophosphate deposition disease (CPPD) . Major advances have been made in 2023 that will undoubtedly stimulate and facilitate research in the field of CPPD .

Production of Phosphoric Acid and Fertilizers

Calcium phosphate, a compound related to calcium pyrophosphate, is used in the production of phosphoric acid and fertilizers .

Baking Industry

In the baking industry , calcium phosphate is used as the acid in a leavening agent .

Dairy Industry

Calcium phosphate is also used in cheese products in the dairy industry .

Gene Transfection

This compound has been used in gene transfection of cells .

Contrast Agents

Calcium phosphate is being used in the development of contrast agents .

Detergent Industry

Calcium polyphosphate, another related compound, has been investigated for many applications, including its use in the detergent industry .

Mécanisme D'action

Target of Action

Calcium pyrophosphate (CPP) primarily targets the joints and soft tissues in the body . The compound’s primary targets are the cartilage of joints , where it can accumulate and lead to a form of arthritis known as calcium pyrophosphate dihydrate deposition disease (CPPD), also known as pseudogout .

Mode of Action

The mode of action of CPP involves its interaction with its targets, leading to changes in the affected areas. The crystallization of calcium pyrophosphate tetrahydrate (CPPT) proceeds via a multistage process. It first forms amorphous calcium pyrophosphate (ACPP) , which then transforms into a crystalline phase . This crystalline phase can cause inflammation and damage to the affected joints .

Biochemical Pathways

The biochemical pathways affected by CPP involve the transformation of an amorphous phosphate-based precursor to highly organized nanocrystals . The balance between phosphate and pyrophosphate, strictly controlled by several genes, plays a key role in the process . Interaction with aqueous calcium ions results in the nucleation and subsequent growth of biologically relevant mineral complexes, providing a chemical basis for biomineralization .

Pharmacokinetics

It is known that the compound’s action depends on its subtype, which is based on clinical manifestations and acuity .

Result of Action

The result of CPP’s action is the formation of calcium pyrophosphate crystals (CPP) . These microscopic rhomboid-shaped structures typically accumulate in the smooth, slippery cartilage that coats the ends of the bones in a joint . The resulting crystal buildup can result in significant symptoms developing, including acute calcium pyrophosphate (CPP) crystal arthritis .

Action Environment

The action environment of CPP involves the presence of two biologically essential metal ions, Mg2+ and Sr2+ , and another alkaline earth metal ion, Ba2+ . These ions can affect the process of CPPT crystallization by influencing the stability of the amorphous precursor and the subsequent crystal growth . The hydration characteristics of metal ions play more important roles in stabilizing ACPP than the content of adsorbed ions .

Orientations Futures

This is an exciting era for CPPD disease as a robust framework for CPPD clinical research has been established . The American College of Rheumatology (ACR) and EULAR co-sponsored the development of the first-ever classification criteria for CPPD . The Outcomes Measures in Rheumatology (OMERACT) CPPD Ultrasound Subtask Force developed and validated definitions for ultrasonographic findings of CPPD, and the OMERACT CPPD Working Group is establishing a core outcome domain set for this crystalline arthritis .

Propriétés

IUPAC Name |

dicalcium;phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ca.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNWLZAGQLJVLR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca2P2O7, Ca2O7P2 | |

| Record name | DICALCIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10086-45-0 (Parent), 2466-09-3 (Parent) | |

| Record name | Calcium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010086450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50872512 | |

| Record name | Calcium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, A fine, white, odourless powder, Crystals or powder; Insoluble in water; [Merck Index] White powder; Insoluble in water; [MSDSonline] | |

| Record name | Diphosphoric acid, calcium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DICALCIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium pyrophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water. Soluble in dilute hydrochloric and nitric acids, Sol in dil hydrochloric and nitric acids; practically insol in water, Dilute acid; insoluble in water | |

| Record name | DICALCIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.09 | |

| Record name | CALCIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Polymorphous crystals or powder, White powder | |

CAS RN |

7790-76-3, 10086-45-0 | |

| Record name | Calcium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010086450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, calcium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicalcium pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X69NU20D19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1353 °C | |

| Record name | CALCIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of calcium pyrophosphate dihydrate?

A1: The molecular formula of calcium pyrophosphate dihydrate is Ca2P2O7·2H2O. Its molecular weight is 254.10 g/mol.

Q2: What spectroscopic techniques are used to identify calcium pyrophosphate crystals?

A2: Calcium pyrophosphate dihydrate crystals can be identified using techniques like X-ray diffraction [, , , , , , ], infrared spectroscopy [], and polarized light microscopy [, , , , , ]. These techniques help analyze crystal structure and optical properties, confirming the presence of CPPD.

Q3: How do calcium pyrophosphate crystals appear under a microscope?

A3: Under polarized light microscopy, CPPD crystals appear as short, rhomboidal structures exhibiting positive birefringence []. In routine tissue sections, they manifest as haematoxylinophilic crystalline deposits with a characteristic feathery or brush-like pattern [].

Q4: How do calcium pyrophosphate crystals interact with joint tissues?

A4: CPPD crystals deposit in articular cartilage, menisci, synovium, and tendons [, , ]. These crystals can induce inflammation [, , , ] by activating neutrophils [] and other inflammatory cells, leading to the release of inflammatory mediators like interleukin-8 [].

Q5: What are the potential downstream effects of CPPD crystal deposition in joints?

A5: CPPD crystal deposition can lead to a range of clinical presentations:

- Acute pseudogout: Characterized by sudden, painful joint inflammation, often mimicking gout [, , , , ].

- Chronic CPP inflammatory arthritis: Presents as persistent joint pain and swelling, resembling other inflammatory arthritides [, , ].

- Osteoarthritis with CPPD: CPPD crystals may contribute to cartilage degeneration and osteophyte formation, accelerating osteoarthritis progression [, , , ].

Q6: What is the stability of calcium pyrophosphate in biological environments?

A6: Calcium pyrophosphate exhibits variable stability in biological environments. While relatively stable in some settings [], it can undergo transformations in others. For instance, during simulated body fluid immersion, heat-treated calcium pyrophosphate coatings demonstrated a surface reaction, converting calcium pyrophosphate into β-tricalcium phosphate [].

Q7: Has calcium pyrophosphate been explored for biomedical applications?

A7: Yes, calcium pyrophosphate has been investigated as a potential bone-graft extender []. Studies in rabbits assessed its biocompatibility and ability to induce bone formation when combined with titanium implants [].

Q8: Does calcium pyrophosphate exhibit catalytic activity?

A8: Yes, calcium pyrophosphate demonstrates catalytic activity in the dehydration of lactic acid to acrylic acid [, ]. Its catalytic performance is influenced by factors like Ca/P ratio, acidity, and basicity. Notably, non-stoichiometric calcium pyrophosphate with a Ca/P ratio of 0.76 exhibited high efficiency, achieving 100% lactic acid conversion and 78% acrylic acid selectivity at 375°C [].

Q9: How does the acidity of calcium pyrophosphate affect its catalytic selectivity?

A9: The acidity of calcium pyrophosphate plays a crucial role in its catalytic selectivity []. In the dehydration of lactic acid, higher acidity favors acrylic acid production. Conversely, reduced acidity, as observed with MoO3 modification, shifts selectivity towards deoxygenation products like propionic acid [].

A10: Have computational methods been applied to study calcium pyrophosphate?

A10: While the provided abstracts don't explicitly mention computational studies on calcium pyrophosphate itself, they highlight the use of in situ FTIR studies to investigate its interaction with lactic acid during the dehydration reaction []. These studies provide insights into reaction mechanisms and catalyst behavior.

Q10: What in vitro models are used to study CPPD crystal deposition disease?

A11: Researchers have utilized model hydrogels, such as silica and gelatin gels, to mimic the connective tissue matrix and investigate the formation of CPPD crystals in vitro [, ]. These models help understand the physicochemical factors influencing crystal deposition.

Q11: Are there animal models available for studying CPPD?

A12: Yes, rhesus monkeys (Macaca mulatta) have been identified as a naturally occurring animal model for CPPD []. These primates spontaneously develop CPPD crystal deposits in various tissues, offering valuable insights into disease pathogenesis. Rabbits have also been used to evaluate the biocompatibility and bone-forming potential of calcium pyrophosphate in the context of titanium implant osseointegration [].

Q12: Have clinical trials been conducted on treatments for CPPD?

A13: While the provided abstracts don't specifically mention clinical trials for CPPD treatments, they highlight the potential of anti-inflammatory therapies like colchicine []. Observational studies suggest that colchicine use in CPPD patients might be associated with a reduced risk of cardiovascular events [].

Q13: How are calcium pyrophosphate levels measured in biological samples?

A15: While the provided abstracts don't detail specific methods for quantifying calcium pyrophosphate levels in biological samples, they emphasize the importance of synovial fluid analysis for diagnosing CPPD [, ]. Microscopy, coupled with crystal identification techniques, helps confirm the presence of CPPD crystals in synovial fluid.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)

![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)